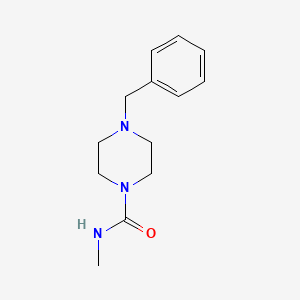![molecular formula C18H15N3O6S B4758713 N-(2-furylmethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4758713.png)
N-(2-furylmethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide
Übersicht
Beschreibung
N-(2-furylmethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide, commonly known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNPA is a sulfonamide-based compound that is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of FNPA is not fully understood. However, it is believed that FNPA exerts its pharmacological effects by inhibiting the activity of various enzymes. For example, FNPA has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. FNPA has also been found to inhibit the activity of β-lactamase, which is an enzyme that is responsible for the resistance of bacteria to β-lactam antibiotics.
Biochemical and Physiological Effects:
FNPA has been found to exhibit various biochemical and physiological effects. In the field of medicinal chemistry, FNPA has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. FNPA has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a crucial role in the inflammatory response. In the field of biochemistry, FNPA has been found to inhibit the activity of various enzymes, including carbonic anhydrase and β-lactamase. In the field of pharmacology, FNPA has been found to exhibit analgesic and antipyretic activity.
Vorteile Und Einschränkungen Für Laborexperimente
FNPA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. FNPA also exhibits potent pharmacological effects, which make it an attractive compound for drug development. However, FNPA also has some limitations for lab experiments. It is a sulfonamide-based compound, which may limit its use in certain assays. FNPA also has limited solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on FNPA. One potential direction is the development of FNPA-based drugs for the treatment of cancer. Another potential direction is the development of FNPA-based drugs for the treatment of inflammatory diseases. Further research is also needed to fully understand the mechanism of action of FNPA and its potential applications in various fields. Additionally, research is needed to develop new synthesis methods for FNPA that are more efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
FNPA has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, FNPA has been found to exhibit potent anticancer activity against various cancer cell lines. FNPA has also been found to exhibit anti-inflammatory and antifungal activity. In the field of biochemistry, FNPA has been found to inhibit the activity of various enzymes, including carbonic anhydrase and β-lactamase. In the field of pharmacology, FNPA has been found to exhibit analgesic and antipyretic activity.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-nitrophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c22-18(19-12-14-4-3-11-27-14)16-5-1-2-6-17(16)20-28(25,26)15-9-7-13(8-10-15)21(23)24/h1-11,20H,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOPUJLNINQHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![phenyl[4-(phenylethynyl)phenyl]methanone](/img/structure/B4758644.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4758657.png)
![N'-[1-(4-tert-butylphenyl)-4-chlorobutylidene]-2,2-dichloro-1-methylcyclopropanecarbohydrazide](/img/structure/B4758661.png)
![6-({[3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4758665.png)
![3-{[5-(4-chloro-3-nitrobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4758672.png)

![N-1,3-benzodioxol-5-yl-N'-[3-(3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4758681.png)
![3-isobutyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4758683.png)
![6-chloro-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4758687.png)
![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4758690.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4758697.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4758705.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4758720.png)
